Disperse Orange 3 acrylamide
Description
Historical Context and Evolution of Azo Dyes in Scientific Inquiry
The journey of azo dyes began in the mid-19th century, marking a significant turning point in synthetic chemistry and industrial applications. The era of synthetic dyes was ushered in by William Henry Perkin's synthesis of Mauveine in 1856. grossard.fr This discovery spurred intense research into synthetic colorants, leading to the development of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings. grossard.fr The first azo dyes were produced in the 1860s, with Aniline (B41778) Yellow and Bismarck Brown being among the earliest examples. researchgate.net
Initially, the primary focus of azo dye research was on their application in the textile industry due to their vibrant colors, cost-effective synthesis, and ability to dye various fibers. researchgate.net The synthesis typically involves a two-step diazotization and azo coupling reaction, a process that was refined in 1875. researchgate.net Over time, the scientific inquiry into azo dyes expanded beyond their coloring properties. Researchers began to explore their unique electronic and structural characteristics, which led to their use in a wider range of scientific and technological applications. prepchem.com This evolution saw azo dyes being investigated for their potential in fields such as nonlinear optics, optical data storage, and as chemical sensors. researchgate.netmdpi.com The functionalization of azo dyes, such as the introduction of polymerizable groups, represents a modern frontier in this field, allowing for their incorporation into advanced materials.
Significance of Acrylamide (B121943) Derivatives in Polymer Chemistry and Materials Science
Acrylamide and its derivatives are fundamental building blocks in polymer chemistry and materials science. Acrylamide is an organic compound that can undergo polymerization to form polyacrylamide, a water-soluble polymer widely used as a thickener and flocculating agent in water treatment and other industrial processes. crescentchemical.com The versatility of the acrylamide structure allows for the synthesis of a vast array of derivatives with tailored properties.
The significance of acrylamide derivatives lies in their ability to be incorporated into polymers, thereby imparting specific functionalities. These derivatives can be designed to respond to external stimuli such as temperature, pH, or light, making them suitable for the creation of "smart" materials. In materials science, acrylamide-based polymers are utilized in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels have found applications in various biomedical fields, including as scaffolds for tissue engineering and in drug delivery systems. Furthermore, the introduction of chromophores, such as azo dyes, into acrylamide monomers creates functionalized materials with unique optical properties, which are explored for applications in photonics and electronics. mdpi.com The copolymerization of acrylamide derivatives with other monomers, like methyl methacrylate (B99206), allows for the fine-tuning of the resulting polymer's mechanical, thermal, and optical characteristics. researchgate.netsigmaaldrich.com
Research Scope and Objectives for Disperse Orange 3 Acrylamide Investigations
The research surrounding this compound is primarily focused on its synthesis and subsequent polymerization to create novel materials with specific, high-performance characteristics. The core objective is to leverage the distinct properties of both the Disperse Orange 3 chromophore and the acrylamide functional group.
A significant area of investigation is the development of polymers for nonlinear optical (NLO) applications. researchgate.netsigmaaldrich.com Researchers aim to incorporate the this compound monomer into polymer chains, either as a side-chain or as part of the main backbone. grossard.frresearchgate.net The objective is to create materials with a high third-order optical susceptibility (χ(3)), which is crucial for applications in optical signal processing, optical switching, and the development of optical modulators. grossard.fr Studies have explored the copolymerization of this compound with monomers like methyl methacrylate to produce polymers with good thermal stability and film-forming properties, which are essential for the fabrication of optical devices. researchgate.netsigmaaldrich.com
Another key research focus is the use of this compound as a fluorescent dye and structural component in specialized polymeric materials . cymitquimica.com Investigations have explored its use in ophthalmic devices, where the dye is integrated into the polymer matrix of the device. cymitquimica.comjustia.com The objectives here are to create biocompatible materials with inherent coloration or fluorescence, which can be useful for identification or for imparting specific light-filtering properties. The ability to modify the dye with ligands to enhance solubility is also an area of interest for these applications. cymitquimica.com
The table below summarizes the key properties of this compound and its related methacrylamide (B166291) derivative, which are central to its research investigations.
| Property | This compound | Disperse Orange 3 methacrylamide |
| Synonym | 4-Methacryloylamino-4'-nitroazobenzene | 4-Methacryloylamino-4'-nitroazobenzene |
| CAS Number | 150375-01-2 | 58142-15-7 |
| Molecular Formula | C₁₅H₁₂N₄O₃ | C₁₆H₁₄N₄O₃ |
| Molecular Weight | 296.28 g/mol | 310.31 g/mol |
| Melting Point | 206.5 °C (decomposes) | 199-204 °C (decomposes) |
| Maximum Absorption (λmax) | 375 nm | 377 nm |
| Primary Research Application | NLO Material, Fluorescent Dye for Ophthalmic Devices | NLO Material |
Table 1: Comparative Properties of this compound and Methacrylamide Derivatives. sigmaaldrich.comcymitquimica.comsigmaaldrich.com
The overarching goal of research into this compound is to create functional polymers where the dye is not merely a passive additive but an active component that defines the material's advanced properties. This includes achieving high and stable nonlinear optical responses and successfully integrating the chromophore into biocompatible polymer systems. grossard.frresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-2-15(20)16-11-3-5-12(6-4-11)17-18-13-7-9-14(10-8-13)19(21)22/h2-10H,1H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJASOUPUMZANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392715 | |
| Record name | Disperse Orange 3 acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150375-01-2 | |
| Record name | Disperse Orange 3 acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disperse Orange 3 acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for Disperse Orange 3 Acrylamide
Precursor Synthesis and Functionalization Pathways for Disperse Orange 3 (DO3)
Disperse Orange 3, also known as 4-((4-nitrophenyl)diazenyl)aniline, is a monoazo dye characterized by a single azo group (–N=N–) linking a p-nitroaniline moiety and an aniline (B41778) moiety. Its synthesis is a classic example of azo dye formation chemistry.
The industrial synthesis of Disperse Orange 3 is primarily achieved through a two-step diazotization and azo coupling reaction. tubitak.gov.tr This process is fundamental to the creation of a vast array of azo dyes. uomustansiriyah.edu.iq
The first step is diazotization , where a primary aromatic amine is converted into a diazonium salt. For Disperse Orange 3, the starting amine is 4-nitroaniline (B120555) (p-nitroaniline). This amine is dispersed in water and treated with a strong mineral acid, typically hydrochloric acid, to form the amine salt. tubitak.gov.tr The mixture is then cooled to a low temperature, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. uomustansiriyah.edu.iqresearchgate.net An aqueous solution of sodium nitrite (B80452) is added slowly to the cooled amine salt suspension. The nitrous acid, generated in situ from the reaction of sodium nitrite and hydrochloric acid, reacts with the primary amine to form the 4-nitrobenzene diazonium chloride intermediate. tubitak.gov.truomustansiriyah.edu.iq Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures. uomustansiriyah.edu.iq
The second step is the azo coupling reaction . The freshly prepared, cold diazonium salt solution is added gradually to a solution of the coupling component, which for Disperse Orange 3 is aniline. sciencepublishinggroup.com The coupling reaction is an electrophilic aromatic substitution, where the electron-rich coupling agent (aniline) attacks the electrophilic diazonium cation. The reaction is typically carried out under specific pH and temperature conditions to ensure the correct coupling position and maximize yield. The final product, Disperse Orange 3, precipitates from the reaction mixture and can be collected by filtration. jbiochemtech.com
Table 1: Reactants and Conditions for Disperse Orange 3 Synthesis
| Step | Reactants | Reagents | Key Conditions |
|---|---|---|---|
| Diazotization | 4-nitroaniline (p-nitroaniline) | Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂) | Temperature maintained at 0–5 °C tubitak.gov.tr |
| Azo Coupling | 4-nitrobenzene diazonium chloride, Aniline | - | Low temperature, controlled pH sciencepublishinggroup.com |
Acrylamide (B121943) Functionalization and Derivatization Approaches for Disperse Orange 3
To create a polymerizable version of Disperse Orange 3, an acrylamide functional group is introduced into its molecular structure. This is typically achieved by targeting the primary amino group (–NH₂) on the aniline ring of the DO3 molecule.
Direct conjugation involves the reaction of the amino group of Disperse Orange 3 with an activated acrylic acid derivative. The most common method is acylation using acryloyl chloride. google.com In this reaction, Disperse Orange 3 is dissolved in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF). A base, like triethylamine, is added to the solution to act as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct during the reaction. niscpr.res.in
Acryloyl chloride is then added dropwise to the solution, typically at a controlled temperature to manage the exothermic nature of the reaction. The nucleophilic amino group of DO3 attacks the electrophilic carbonyl carbon of acryloyl chloride, leading to the formation of an amide bond and yielding N-(4-((4-nitrophenyl)diazenyl)phenyl)acrylamide, which is Disperse Orange 3 acrylamide. google.comniscpr.res.in The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). niscpr.res.in
Table 2: General Protocol for Direct Acrylamide Conjugation
| Reactant | Reagent | Solvent | Catalyst/Base | Key Conditions |
|---|---|---|---|---|
| Disperse Orange 3 | Acryloyl Chloride | Tetrahydrofuran (THF) | Triethylamine (Et₃N) niscpr.res.in | Controlled temperature, Stirring for 18-24 h niscpr.res.in |
Indirect methods offer alternative pathways to synthesize polymerizable azo dyes. These strategies involve modifying one of the precursors before the azo coupling step. One such approach is to first synthesize a polymerizable coupling component. For instance, aniline could be reacted with acryloyl chloride to form N-phenylacrylamide. This functionalized aniline derivative would then be used as the coupling component in the reaction with the 4-nitrobenzene diazonium salt. This route ensures the polymerizable group is in place before the chromophore is formed.
Another indirect strategy involves synthesizing the azo dye with a different functional group that can be later converted to a polymerizable moiety. For example, an azo dye could be prepared with a hydroxyalkyl group. sciencepublishinggroup.com This hydroxyl group could then be esterified with acryloyl chloride or methacryloyl chloride to introduce the polymerizable acrylate (B77674) or methacrylate (B99206) group. researchgate.net These multi-step approaches provide versatility in designing complex monomeric dyes for specific polymerization applications. researchgate.net
Advanced Chemical Characterization of Synthetic Intermediates and Final Products
The structural confirmation of the synthetic intermediates and the final this compound product relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, functional groups, and purity of the compounds.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecules. mdpi.com In the synthesis of Disperse Orange 3, the disappearance of the characteristic N-H stretching vibrations of the 4-nitroaniline precursor and the appearance of peaks corresponding to the azo bond (–N=N–) would be monitored. researchgate.net For the subsequent acrylamidation, the key spectral changes would include the disappearance of the primary amine N-H stretches of DO3 and the emergence of a strong carbonyl (C=O) stretching band (Amide I) around 1680-1690 cm⁻¹ and an N-H bending band (Amide II) in the 1600-1605 cm⁻¹ region, confirming the formation of the amide linkage. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure. chemicalbook.com The ¹H NMR spectrum of Disperse Orange 3 shows characteristic signals for the protons on the two aromatic rings. Upon conversion to this compound, new signals appear in the vinyl region (typically 5.5-6.5 ppm) corresponding to the protons of the acrylamide group (–CH=CH₂). Furthermore, the signal for the primary amine protons (–NH₂) is replaced by a single proton signal for the secondary amide (–NH–), often at a downfield chemical shift. niscpr.res.inmdpi.com ¹³C NMR provides complementary information on the carbon skeleton, including the appearance of the amide carbonyl carbon and the vinyl carbons.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds, thereby confirming their identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its calculated molecular weight, confirming the successful addition of the acryloyl group to the DO3 molecule.
Elemental Analysis: This analysis determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the final product. The experimental values are compared with the calculated theoretical values to verify the empirical formula and assess the purity of the synthesized compound. niscpr.res.in
Table 3: Summary of Characterization Data for Key Compounds
| Compound | Technique | Expected Key Features/Values |
|---|---|---|
| Disperse Orange 3 | FTIR | N-H stretching (primary amine), Aromatic C-H, N=N stretching, NO₂ stretching. |
| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.5 ppm), signal for NH₂ protons. chemicalbook.com | |
| This compound | FTIR | N-H stretching (secondary amide), Amide I (C=O) band (~1680 cm⁻¹), Amide II (N-H bend) band (~1600 cm⁻¹), C=C stretching (vinyl). niscpr.res.in |
| ¹H NMR | Signals in the vinyl region (~5.5-6.5 ppm), aromatic signals, single N-H proton signal (downfield). niscpr.res.in | |
| Mass Spec. | Molecular ion peak corresponding to C₁₅H₁₂N₄O₃ (M.W. 296.28 g/mol). |
Polymerization Kinetics and Mechanisms of Disperse Orange 3 Acrylamide Monomers
Homopolymerization of Disperse Orange 3 Acrylamide (B121943)
The synthesis of poly(Disperse Orange 3 acrylamide) involves the chain-growth polymerization of the corresponding monomer. This process is typically achieved through free radical polymerization, a versatile method for producing high molecular weight polymers from vinyl monomers.
The free radical polymerization of acrylamide-based monomers proceeds through a well-established three-step mechanism: initiation, propagation, and termination. researchgate.net
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiator systems for acrylamide polymerization include thermal initiators, such as persulfate salts (e.g., ammonium (B1175870) persulfate, APS), and redox systems (e.g., APS paired with tetramethylethylenediamine, TEMED). bio-rad.com The initiator decomposes under heat or through a redox reaction to form primary radicals. These highly reactive species then attack the vinyl C=C bond of a this compound monomer, transferring the radical to the monomer and initiating a polymer chain. researchgate.netbio-rad.com
Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, propagating the polymer chain. mit.edu This step is highly exothermic and is characterized by a large rate constant (k_p), leading to the rapid formation of long polymer chains. mit.edu The bulky Disperse Orange 3 side group may introduce steric hindrance that could potentially influence the propagation rate compared to unsubstituted acrylamide.
Termination: The growth of a polymer chain ceases through termination reactions, where two growing radical chains combine (combination) or one abstracts a hydrogen atom from another (disproportionation). researchgate.net
The efficiency and outcome of the homopolymerization are significantly affected by various reaction conditions. Control over these parameters is crucial for achieving desired polymer characteristics such as molecular weight and conversion rate.
Monomer Concentration: Higher concentrations of the this compound monomer generally lead to a faster polymerization rate and the formation of higher molecular weight polymers. iosrjournals.orgnih.gov This is because the probability of propagation reactions increases with monomer availability.
Temperature: Temperature plays a critical role in the polymerization kinetics. bio-rad.com Higher temperatures increase the decomposition rate of thermal initiators, thus increasing the polymerization rate. However, excessively high temperatures can also increase the rate of chain transfer and termination reactions, which can limit the achievable molecular weight. bio-rad.com For redox-initiated systems, polymerization can be carried out efficiently at lower temperatures. nih.gov
pH: The pH of the polymerization medium can influence the stability of the monomer and the activity of the initiator system, especially in aqueous solutions. For acrylamide-type monomers, extreme pH conditions can lead to hydrolysis of the amide group. nih.gov Optimal pH is typically maintained to ensure both monomer integrity and initiator efficiency. mst.edu
Copolymerization Strategies Involving this compound
Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to tailor polymer properties. Incorporating this compound into copolymers allows for the development of materials that combine its chromophoric characteristics with the properties of other monomers.
This compound can be copolymerized with a variety of comonomers to modify properties such as solubility, thermal stability, and mechanical strength.
Hydrophobic Comonomers: A key example is the copolymerization of acrylamide (AM) with methyl methacrylate (B99206) (MMA), a hydrophobic monomer. researchgate.net Studies on this system, using benzoyl peroxide (BPO) as an initiator in a dimethylsulfoxide (DMSO) solvent, have shown that the composition of the resulting copolymer is highly dependent on the initial monomer feed ratio. researchgate.netsemanticscholar.org Elemental analysis is used to determine the final copolymer composition. researchgate.net The resulting poly(AM-co-MMA) polymers often exhibit properties intermediate between the two homopolymers, such as a glass transition temperature (Tg) that can be tuned by adjusting the monomer ratio. sigmaaldrich.com
Hydrophilic Comonomers: Copolymerization with hydrophilic monomers, such as unsubstituted acrylamide or acrylic acid, can be used to enhance the water solubility or dispersibility of the resulting colored polymer. Cationic polyacrylamides, for instance, are synthesized by copolymerizing acrylamide with monomers bearing cationic charges, a strategy that could be adapted to create water-soluble polymers containing the Disperse Orange 3 moiety. ncsu.edu
The final architecture and composition of a copolymer are governed by the relative reactivities of the comonomers, which are quantified by their monomer reactivity ratios (r1 and r2).
The reactivity ratios indicate the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. For the acrylamide (AM, M1) and methyl methacrylate (MMA, M2) system, the reactivity ratios have been determined using methods such as Fineman-Ross and Kelen-Tudos. researchgate.netsemanticscholar.org
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (AM) | r2 (MMA) | Copolymer Type |
| Acrylamide | Methyl Methacrylate | 0.03 | 0.593 | Alternating |
Data sourced from a study on the free radical copolymerization of acrylamide and methyl methacrylate. researchgate.netsemanticscholar.org
The derived reactivity ratios for the AM-co-MMA system (r1 = 0.03, r2 = 0.593) are both less than one, with the product r1r2 being very close to zero. researchgate.net This indicates a strong tendency for the monomers to add to the chain in an alternating fashion rather than forming blocks of the same monomer. researchgate.netsemanticscholar.org By carefully controlling the initial feed ratio of this compound and a comonomer like MMA, it is possible to precisely manage the incorporation of the chromophore and thus control the final composition and microstructure of the copolymer. researchgate.net
Mechanistic Insights into Acrylamide Polymerization in the Presence of Chromophores
The presence of a chromophore, such as the azo dye structure in Disperse Orange 3, within a monomer can potentially influence the free radical polymerization mechanism. The electron-rich or electron-deficient nature of the dye, as well as its steric bulk, may affect radical stability and reactivity.
Impact of Ionic Contaminants and Other Additives on Reaction Kinetics
The polymerization of acrylamide is known to be sensitive to the presence of ionic contaminants and other additives. Metal ions, for instance, can act as either inhibitors or accelerators of the polymerization process. The presence of acidic impurities, such as acrylic acid formed from the hydrolysis of acrylamide, can also significantly alter the reaction kinetics. The rate of polymerization of acrylamide is also influenced by pH. Additives can affect the initiation, propagation, and termination steps of the radical polymerization. Without specific studies on this compound, it is not possible to provide quantitative data on how such contaminants and additives would affect its polymerization.
Advanced Characterization Techniques for Polymeric Materials Incorporating this compound
Characterizing a polymer incorporating this compound would involve a suite of advanced techniques to determine its molecular structure, molecular weight, thermal properties, and morphology.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's microstructure, including tacticity and the incorporation of the this compound monomer into the polymer chain. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the functional groups present in the polymer, confirming the presence of the amide and azo groups from the this compound monomer. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and other thermal transitions of the polymer, providing insight into its thermal stability and amorphous or crystalline nature. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. |
| UV-Vis Spectroscopy | Can be used to study the electronic transitions of the azo dye within the polymer and to quantify the amount of dye incorporated. |
While these techniques are standard for polymer characterization, the specific results for a poly(this compound) are not documented in the current body of scientific literature.
Spectroscopic and Photophysical Investigations of Disperse Orange 3 Acrylamide and Its Polymeric Systems
Electronic Absorption Characteristics and Chromophore Analysis
The electronic absorption spectrum of chromophores based on the Disperse Orange 3 (DO3) framework is characterized by distinct bands in the ultraviolet (UV) and visible regions. These absorptions are a direct consequence of the molecule's electronic structure, which is dominated by the π-conjugated system of the azobenzene (B91143) core, modulated by donor and acceptor substituents. Disperse Orange 3 is a classic "push-pull" system, featuring an electron-donating amino group and an electron-withdrawing nitro group at opposite ends of the azobenzene structure. researchgate.net This configuration facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation, which heavily influences its color and photophysical properties.
The fundamental chromophore responsible for the color of Disperse Orange 3 Acrylamide (B121943) is the azobenzene core, specifically a p-(phenylazo)aniline structure further substituted with a nitro group. The electronic spectrum of this system typically displays multiple absorption bands. researchgate.net
π → π Transitions:* Intense absorption bands in the UV region are attributed to π → π* electronic transitions within the aromatic rings of the azobenzene system. For the parent Disperse Orange 3 dye in ethanol (B145695), bands have been observed at approximately 227 nm and 275 nm, assigned to primary and secondary π → π* transitions, respectively. researchgate.net These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals across the conjugated system.
n → π Transition:* A less intense, longer-wavelength absorption band is characteristic of the azo group (-N=N-). This band arises from the n → π* transition, involving the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital of the azo bridge.
Intramolecular Charge Transfer (ICT) Band: The most prominent feature in the visible region is a broad, strong absorption band, which is largely responsible for the dye's orange color. For Disperse Orange 3, this band has a maximum (λmax) around 443 nm in ethanol. researchgate.net This absorption is primarily assigned to an intramolecular charge transfer transition, originating from the electron-donating amino group (donor) and extending across the π-conjugated bridge to the electron-withdrawing nitro group (acceptor).
The electronic structure and resulting optical properties of azobenzene dyes are significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov The push-pull configuration in the Disperse Orange 3 core enhances the intensity and shifts this ICT band to longer wavelengths (a bathochromic shift) compared to unsubstituted azobenzene.
| Absorption Maximum (λmax) | Molar Extinction Coefficient (εmax) | Assignment | Reference |
|---|---|---|---|
| ~227 nm | - | Primary π → π | researchgate.net |
| ~275 nm | - | Secondary π → π | researchgate.net |
| ~443 nm | 1.35 × 10⁴ M⁻¹ cm⁻¹ | Intramolecular Charge Transfer (ICT) / n → π* | researchgate.net |
The electron-withdrawing nature of the acetyl group (-CO-) within the acrylamide moiety reduces the electron-donating strength of the nitrogen atom to which it is attached. This decrease in donor capacity leads to a hypsochromic (blue) shift in the main ICT absorption band compared to the parent Disperse Orange 3. This is because a greater energy is required to promote the charge transfer from the less electron-rich donor to the acceptor. Therefore, Disperse Orange 3 Acrylamide is expected to have its λmax at a slightly shorter wavelength than the parent dye. This modification of the electronic structure can also influence the reactivity and stability of the dye. nih.gov
Thermo- and Halochromic Phenomena in this compound Derivatives
Azo dyes are known to exhibit changes in their absorption spectra in response to external stimuli, such as temperature (thermochromism), solvent environment (solvatochromism), and pH (halochromism). rsc.org These phenomena are rooted in alterations to the electronic distribution within the chromophore.
The absorption spectrum of this compound can exhibit thermochromism, where the color intensity or wavelength of maximum absorbance changes with temperature. rsc.org In solution, increasing the temperature can lead to several effects. A common observation in dye solutions is a decrease in the molar absorption coefficient as temperature rises. mdpi.com This can be attributed to the disruption of intermolecular interactions and changes in the equilibrium between different aggregation states of the dye molecules. lu.se For polymeric systems incorporating the dye, temperature changes can induce phase transitions (e.g., coil-to-globule transition), altering the local polarity around the chromophore and thus its absorption spectrum. rsc.org The presence of an isobestic point in temperature-dependent spectra would indicate a clear equilibrium between two distinct species, such as monomeric and aggregated forms of the dye. lu.se
Solvatochromism describes the change in the position, intensity, and shape of UV-visible absorption bands when a chromophore is dissolved in different solvents. researchgate.net This phenomenon is a direct result of differential solvation of the ground and excited states of the dye molecule. Push-pull systems like this compound are particularly sensitive to solvent polarity due to their large change in dipole moment upon excitation.
Positive Solvatochromism: In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the absorption maximum as solvent polarity increases.
Negative Solvatochromism: In some cases, if the ground state is more polar or more strongly stabilized by specific interactions (like hydrogen bonding) than the excited state, a hypsochromic (blue) shift may be observed with increasing solvent polarity.
The solvatochromic behavior of azobenzene derivatives provides valuable insight into the intermolecular forces at play between the dye and its environment. researchgate.net
| Solvent Type | Expected Shift in λmax | Reason |
|---|---|---|
| Nonpolar (e.g., Hexane) | Shorter Wavelength (Blue-shifted) | Lower stabilization of the polar excited state. |
| Polar Aprotic (e.g., DMSO) | Longer Wavelength (Red-shifted) | Strong stabilization of the polar excited state via dipole-dipole interactions. |
| Polar Protic (e.g., Ethanol) | Complex Behavior | Stabilization of both ground and excited states through hydrogen bonding and dipole-dipole interactions. |
Intramolecular hydrogen bonding can significantly influence the conformation and photophysical properties of a molecule by imparting structural rigidity and altering electronic energy levels. nih.govrsc.org In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydrogen atom of the amide group (N-H) and a nitrogen atom of the adjacent azo group (-N=N-).
The formation of such a hydrogen bond would create a more planar and rigid molecular structure. dntb.gov.uaresearchgate.net This rigidity can affect the optical properties in several ways:
Absorption Spectrum: Increased planarity can enhance π-conjugation, potentially leading to a bathochromic shift in the absorption spectrum.
Fluorescence: By locking the conformation, intramolecular H-bonding can decrease the efficiency of non-radiative decay pathways (e.g., internal conversion, intersystem crossing), which often leads to an increase in fluorescence quantum yield. mdpi.comnih.gov
The strength and existence of this intramolecular hydrogen bond can be influenced by the surrounding environment. In protic solvents, competition from intermolecular hydrogen bonding with solvent molecules may disrupt the internal H-bond, leading to further changes in the observed optical properties. mdpi.com
Advanced Spectroscopic Techniques for Photophysical Characterization (e.g., UV-Vis, 2D-NMR)
The photophysical behavior of this compound and its corresponding polymeric systems is fundamentally governed by its molecular structure and electronic properties. Advanced spectroscopic techniques are indispensable for elucidating these characteristics. UV-Visible (UV-Vis) absorption spectroscopy and two-dimensional nuclear magnetic resonance (2D-NMR) are powerful tools for this purpose, providing insights into electronic transitions and detailed molecular structure, respectively.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary technique used to investigate the electronic transitions within the chromophore of this compound. The absorption spectrum is characterized by distinct bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals.
A study on Disperse Orange 3 in ethanol identified three main absorption maxima (λmax). researchgate.net The band at approximately 443 nm is assigned to a π* ← n transition, involving the non-bonding electrons of the azo group. researchgate.net In the UV region, bands at around 275 nm and 227 nm are correlated to secondary and primary π* ← π transitions, respectively, within the aromatic system. researchgate.net When incorporated into a polymer, such as in a copolymer with methyl methacrylate (B99206), the characteristic absorption maximum of the Disperse Orange 3 moiety is observed around 377 nm, indicating that the polymer matrix can influence the electronic environment of the chromophore.
Key photophysical parameters can be calculated from the UV-Vis spectrum of the chromophore. For Disperse Orange 3 in ethanol at a concentration of 10⁻⁴ M, the molar extinction coefficient (εmax) and oscillator strength (f) corresponding to the 443 nm absorption peak have been determined. researchgate.net These values provide a measure of the probability of the electronic transition.
Interactive Data Table: UV-Vis Spectroscopic Data for Disperse Orange 3 Chromophore in Ethanol researchgate.net
| Parameter | Value | Unit |
|---|---|---|
| λmax 1 | 443 | nm |
| λmax 2 | 275 | nm |
| λmax 3 | 227 | nm |
| Molar Extinction Coefficient (εmax at 443 nm) | 1.35 × 10⁴ | M⁻¹ cm⁻¹ |
| Oscillator Strength (f at 443 nm) | 15.83 × 10⁻² | M⁻¹ cm⁻² |
| Assigned Transition (443 nm) | π* ← n | - |
| Assigned Transition (275 nm) | secondary π* ← π | - |
2D-NMR Spectroscopy
While UV-Vis spectroscopy reveals information about electronic transitions, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and conformation of this compound and its polymers. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR confirm the presence of key functional groups, but two-dimensional (2D) NMR techniques are essential for unambiguous assignment and elucidation of complex structures, especially in polymeric systems.
Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish proton-proton and proton-carbon correlations, respectively, helping to piece together the spin systems within the molecule. For azo dyes, which can exist as trans/cis isomers, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for identifying the spatial proximity of protons and thus determining the isomeric form.
Furthermore, in azo dyes that can undergo azo-hydrazone tautomerism, 2D NMR methods like ¹H–¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be a powerful tool. This technique provides a direct measure of the different tautomeric forms present in solution by probing the correlations between protons and nitrogen atoms involved in the tautomeric equilibrium. While specific 2D-NMR data for this compound is not detailed in the available literature, the application of these standard techniques is crucial for confirming its covalent structure, determining its isomeric purity, and understanding the microstructure of its polymers.
Fluorescence and Phosphorescence Properties of this compound-Containing Materials
The incorporation of this compound into materials, particularly polymeric systems, imparts them with specific luminescent properties. The emission characteristics, including fluorescence and phosphorescence, are critical for applications in areas like optical devices and sensors. These properties are intrinsically linked to the structure of the excited states of the chromophore and are highly sensitive to its local environment.
Fluorescence Properties
Fluorescence is the emission of light from a singlet excited state, a spin-allowed process that typically occurs on a nanosecond timescale. The Disperse Orange 3 chromophore, being a "push-pull" system with an electron-donating amino group and an electron-withdrawing nitro group, exhibits fluorescence. researchgate.net
When excited near its main absorption band, Disperse Orange 3 in solution demonstrates a distinct fluorescence emission. researchgate.net For instance, upon excitation at 440 nm in an ethanol solution, it shows a fluorescence maximum at approximately 532 nm. researchgate.net This results in a significant Stokes shift, which is the difference in wavelength between the absorption and emission maxima. A large Stokes shift (in this case, 89 nm) is beneficial for applications like fluorescence imaging, as it facilitates the separation of the excitation and emission signals. researchgate.net
Interactive Data Table: Fluorescence Properties of Disperse Orange 3 Chromophore in Ethanol researchgate.net
| Parameter | Value | Unit |
|---|---|---|
| Excitation Wavelength (λex) | 440 | nm |
| Emission Wavelength (λem) | 532 | nm |
| Stokes Shift (Δλ) | 89 | nm |
When this compound is polymerized, the fluorescence properties can be modulated by the polymer matrix. The rigidity of the polymer can restrict non-radiative decay pathways, such as molecular vibrations and rotations, which can in some cases lead to an enhancement of the fluorescence quantum yield (the ratio of emitted photons to absorbed photons). Conversely, aggregation of the chromophore units within the polymer matrix can lead to fluorescence quenching, reducing the emission intensity. The specific fluorescence quantum yield and lifetime of this compound-containing polymers depend on factors like the polymer composition, chromophore concentration, and the surrounding medium.
Phosphorescence Properties
Phosphorescence is the emission of light from a triplet excited state, a spin-forbidden process that occurs on a much longer timescale (microseconds to seconds) than fluorescence. Generally, organic azo dyes like Disperse Orange 3 are not known for strong phosphorescence at room temperature in fluid solutions. This is because the long lifetime of the triplet state makes it highly susceptible to quenching by molecular oxygen and other quenchers.
To observe phosphorescence from materials containing this compound, it is typically necessary to suppress non-radiative decay and quenching processes. This can be achieved by embedding the chromophore in a rigid polymer matrix and cooling to cryogenic temperatures. Under these conditions, the delayed emission from the triplet state might be detectable. The efficiency of intersystem crossing (the transition from the singlet to the triplet excited state) is a key factor determining the potential for phosphorescence. While specific studies on the phosphorescence of this compound are scarce, the general principles suggest that such emission would be weak and require specific environmental conditions to be observed.
Advanced Analytical Methodologies for the Detection and Quantification of Disperse Orange 3 Acrylamide
Chromatographic Separation and Detection Techniques
Chromatographic methods are paramount for the analysis of "Disperse Orange 3 acrylamide" due to their high resolving power, which allows for the separation of the analyte from complex sample matrices. Mass spectrometry is often coupled with chromatography to provide definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. While "this compound" itself may require derivatization to be suitable for GC-MS analysis, this method is highly effective for identifying the breakdown products of azo dyes like Disperse Orange 3. nih.govoup.com Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) to form primary aromatic amines (PAAs), some of which are carcinogenic. restek.com
The typical GC-MS analytical process for azo dye breakdown products involves a reductive cleavage of the dye, followed by liquid-liquid extraction of the resulting amines. restek.com The extract is then concentrated and injected into the GC-MS system. The gas chromatograph separates the individual amines based on their boiling points and interaction with the stationary phase of the column. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification. restek.com The use of selected ion monitoring (SIM) mode in GC-MS can enhance the sensitivity and selectivity of the analysis for specific target amines. restek.com
Recent studies have also explored the use of alternative carrier gases to helium, such as hydrogen and nitrogen, for the GC-MS analysis of azo dye-derived aromatic amines, demonstrating comparable performance in terms of separation and quantification. nih.govoup.com
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of acrylamide (B121943) and its derivatives due to their polarity and thermal lability. nih.govchromatographyonline.comsciex.com This technique avoids the need for derivatization that is often required for GC-MS analysis. sciex.comwaters.com
In this method, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of "this compound" from other components in the sample is achieved based on its differential partitioning between the two phases. d-nb.info Reversed-phase chromatography with a C18 column is commonly employed for the separation of acrylamide and related compounds. chromatographyonline.comnih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate ions from the analyte molecules. researchgate.net Tandem mass spectrometry (MS/MS) is then used for highly selective and sensitive detection. In MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the certainty of identification. sciex.comwaters.com
The standard method for the analysis of disperse dyes in various products is often based on HPLC with ultraviolet (UV) or mass spectrometry detection. labrulez.com LC-MS/MS methods have been developed for a range of disperse dyes, demonstrating high sensitivity and selectivity. researchgate.netlabrulez.com
The development and validation of analytical methods for "this compound" are critical to ensure the reliability and accuracy of the results. Key validation parameters are established in accordance with international guidelines.
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing a series of standards of known concentrations. A linear relationship is typically demonstrated by a high coefficient of determination (R²) value, often greater than 0.99. nih.govresearchgate.netqascf.com
Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. qascf.comresearchgate.netresearchgate.net For LC-MS/MS methods analyzing acrylamide, LOQs in the low µg/kg (ppb) range are achievable. sciex.comnih.gov
Recoveries: Recovery studies are performed to evaluate the efficiency of the extraction procedure. This is done by analyzing blank samples that have been spiked with a known amount of the analyte. The percentage of the spiked analyte that is detected by the method is the recovery. Acceptable recovery rates are typically in the range of 80-120%. researchgate.netqascf.comlaccei.org
The following interactive table summarizes typical validation parameters for related analytical methods:
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.995 | researchgate.netqascf.com |
| Limit of Detection (LOD) | 0.06 - 9 µg/kg | qascf.comresearchgate.net |
| Limit of Quantification (LOQ) | 0.19 - 27 µg/kg | qascf.comresearchgate.net |
| Recovery | 78.79% - 110.49% | researchgate.net |
| Relative Standard Deviation (RSD) | < 8.0% | researchgate.net |
Spectrophotometric and Electrochemical Sensing Strategies
Spectrophotometric and electrochemical methods offer alternative or complementary approaches for the detection of disperse dyes and related compounds. These techniques can be advantageous in terms of speed, cost-effectiveness, and potential for miniaturization.
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the analysis of compounds containing chromophores, such as the azo group in Disperse Orange 3. This method is based on the principle that the analyte absorbs light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.
The UV-Vis absorption spectrum of Disperse Orange 3 in ethanol (B145695) exhibits a strong absorption band in the visible range, with a maximum absorbance (λmax) at approximately 443 nm. researchgate.net This absorption is attributed to a π-π* electronic transition within the conjugated system of the molecule. researchgate.net The molar extinction coefficient (εmax) at this wavelength has been reported to be around 1.35 × 10⁴ M⁻¹ cm⁻¹. researchgate.net
UV-Vis spectrophotometry can be used for the quantitative analysis of Disperse Orange 3 in solutions. scientificlabs.co.uk However, its selectivity can be limited in complex matrices where other compounds may absorb at similar wavelengths. researchgate.net Therefore, it is often used in conjunction with a separation technique like HPLC. scientificlabs.co.uk
The following interactive table presents the UV-Vis absorption characteristics of Disperse Orange 3 in ethanol:
| Parameter | Value | Reference |
| Solvent | Ethanol | researchgate.net |
| λmax | 443 nm | researchgate.net |
| Molar Extinction Coefficient (εmax) | 1.35 × 10⁴ M⁻¹ cm⁻¹ | researchgate.net |
Electrochemical methods provide a sensitive and often rapid means for the detection of electroactive species, including many synthetic dyes. nih.gov These techniques are based on measuring the current or potential changes that occur as a result of a redox reaction of the analyte at an electrode surface. nih.gov The azo group in dyes like Disperse Orange 3 is electrochemically active and can be reduced, forming the basis for its electrochemical detection. nih.gov
Various electrochemical techniques, such as cyclic voltammetry and differential pulse voltammetry, can be employed to study the redox behavior of these dyes and to develop quantitative analytical methods. nih.gov The performance of electrochemical sensors can be enhanced by modifying the electrode surface with nanomaterials or other chemical agents to improve sensitivity and selectivity. nih.gov
While specific electrochemical methods for "this compound" are not extensively detailed in the literature, the principles of electrochemical detection of azo dyes are well-established. nih.gov For instance, glassy carbon electrodes (GCEs) are commonly used for the detection of synthetic dyes due to their wide potential window and chemical inertness. nih.gov The development of an electrochemical sensor for "this compound" would likely involve optimizing parameters such as pH, supporting electrolyte, and electrode material to achieve the desired analytical performance.
Sample Preparation and Extraction Protocols for Complex Matrices in Research
The accurate detection and quantification of "this compound" in complex matrices, such as polymers or textiles into which it has been incorporated, necessitates robust and efficient sample preparation and extraction protocols. Research in this area focuses on liberating the analyte from the matrix without causing its degradation, concentrating it to detectable levels, and removing interfering substances. While specific protocols for "this compound" are not extensively detailed in publicly available literature, established methods for similar disperse dyes and monomers from polymeric and textile matrices provide a strong foundation for developing effective procedures.
The choice of extraction solvent is paramount and is dictated by the nature of the matrix and the analyte. For disperse dyes embedded in hydrophobic polymer matrices like polyester (B1180765), solvents with low polarity are often required. mdpi.com Research has shown that solvents such as chlorobenzene (B131634) and dimethylformamide (DMF) are effective for extracting disperse dyes from polyester fibers, often requiring elevated temperatures to facilitate the process. mdpi.comnih.gov For instance, extraction might be performed by heating the sample in the selected solvent in a sealed vessel, followed by filtration or centrifugation to separate the extract from the solid matrix residue. nih.gov
Solid-supported liquid-liquid extraction (SLE) presents a more modern and streamlined alternative to traditional liquid-liquid extraction for cleaning up complex sample extracts. fishersci.com In a hypothetical application for a textile sample containing "this compound," the initial extract could be loaded onto a diatomaceous earth SLE cartridge. The analyte of interest would be adsorbed onto the support, allowing for interfering substances to be washed away, followed by elution of the purified analyte with a small volume of an appropriate organic solvent. fishersci.com
A generalized workflow for the extraction of "this compound" from a complex polymer matrix would involve the following key steps:
Sample Comminution: The bulk sample (e.g., textile or plastic) is mechanically reduced in size to increase the surface area for extraction. This can be achieved by cutting, grinding, or milling. fishersci.com
Solvent Extraction: The prepared sample is incubated with a suitable solvent (e.g., chlorobenzene, DMF, or a mixture) at an optimized temperature and for a sufficient duration to ensure maximum recovery of the analyte. mdpi.comnih.gov Ultrasonication or Soxhlet extraction can be employed to enhance efficiency.
Extract Cleanup: The crude extract may undergo a cleanup step, such as solid-phase extraction (SPE) or SLE, to remove matrix components that could interfere with subsequent analysis. fishersci.com
Concentration and Reconstitution: The purified extract is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, precise volume of a solvent compatible with the analytical instrument (e.g., a mobile phase for liquid chromatography). fishersci.com
The following table illustrates potential extraction conditions for disperse dyes from a polyester matrix, which could be adapted for "this compound."
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Matrix | Polyester Fiber | Polyester Fabric | Polymer Film |
| Solvent | Chlorobenzene | Dimethylformamide (DMF) | Acetonitrile/Water (4:3, v/v) |
| Temperature | 130°C | 100°C | 80°C |
| Duration | 30 minutes | 60 minutes | 90 minutes |
| Extraction Aid | Sealed Tube Heating | Ultrasonic Bath | Shaking Water Bath |
| Post-Extraction | Evaporation & Reconstitution in Acetonitrile | Centrifugal Filtration | SPE Cleanup |
This table presents hypothetical conditions based on established methods for other disperse dyes and is intended to be illustrative.
Solubility Measurement Techniques in Varied Media (e.g., Supercritical Fluids)
Two primary methods are employed for the determination of dye solubility in supercritical fluids: the static method and the dynamic method.
Static Method: In this approach, a known amount of the solute (the dye) is placed in a high-pressure view cell, which is then filled with the supercritical fluid. The system is brought to the desired temperature and pressure and allowed to reach equilibrium, often with stirring. The point at which the last solid crystal of the dye dissolves is visually observed, or samples of the fluid phase are taken for analysis. This method is effective for obtaining phase equilibrium data. acs.org
Dynamic Method: This is a more common technique where the supercritical fluid is passed at a constant flow rate through a vessel containing a packed bed of the solid dye. mdpi.comacs.org The fluid becomes saturated with the dye. After exiting the vessel, the pressure is reduced, causing the dye to precipitate out of the fluid into a collection trap or a solvent. The amount of collected dye is then quantified, typically using UV-Vis spectrophotometry, and the volume of supercritical fluid used is measured. From these data, the solubility can be calculated in terms of mole fraction or mass per volume. acs.org
The solubility of disperse dyes in sc-CO₂ is highly dependent on the temperature and pressure of the system, as these parameters directly influence the density and solvating power of the fluid. mdpi.comacs.org Generally, for disperse azo dyes, solubility increases with increasing pressure at a constant temperature. mdpi.com The effect of temperature can be more complex; at constant pressure, increasing temperature can sometimes lead to a decrease in solubility due to the reduction in fluid density, though at higher pressures, the increased vapor pressure of the solute can lead to higher solubility. acs.org
The table below shows representative solubility data for a generic disperse orange dye in supercritical CO₂, illustrating the typical influence of pressure and temperature on solubility.
| Temperature (°C) | Pressure (bar) | CO₂ Density (g/cm³) | Solubility (mole fraction x 10⁻⁶) |
| 80 | 200 | 0.65 | 1.5 |
| 80 | 250 | 0.75 | 3.2 |
| 80 | 300 | 0.82 | 5.8 |
| 100 | 200 | 0.52 | 1.1 |
| 100 | 250 | 0.64 | 2.9 |
| 100 | 300 | 0.72 | 5.1 |
This data is illustrative for a typical disperse azo dye and is intended to demonstrate the principles of solubility in supercritical fluids.
These advanced analytical methodologies are crucial for understanding and optimizing the use of "this compound" in various applications, from ensuring the quality and safety of dyed materials to developing novel, sustainable manufacturing processes.
Theoretical and Computational Studies of Disperse Orange 3 Acrylamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of dye molecules. For the Disperse Orange 3 (DO3) chromophore, which forms the core of Disperse Orange 3 acrylamide (B121943), these calculations have been employed to elucidate its geometry, electronic structure, and the nature of its electronic transitions.
Research has utilized ab initio and DFT methods to investigate the trans-cis isomerization of the DO3 molecule, a key process in its photochromic behavior. researchgate.netresearchgate.net DFT-TD (Time-Dependent) calculations have shown that upon electronic excitation, electron charge density shifts away from the central -N=N- azo bridge, which facilitates the isomerization process. researchgate.net Such studies are crucial for designing light-driven molecular machines and switches. researchgate.net
The electronic structure changes during these conformational transitions have been investigated in detail. Calculations reveal the crossing of molecular orbitals, specifically between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), during the isomerization from the more stable trans isomer to the cis isomer. researchgate.net The energy and character of these frontier orbitals are paramount as they govern the molecule's reactivity and its optical properties.
The addition of an acrylamide group to the DO3 structure would be expected to modulate these electronic properties. The acrylamide moiety can act as an auxochrome, potentially altering the energy of the HOMO and LUMO levels. This, in turn, would affect the molecule's color (absorption maximum) and reactivity. Computational studies can precisely quantify these effects by comparing the calculated electronic structures of DO3 and Disperse Orange 3 acrylamide. DFT calculations are also used to determine various reactivity descriptors that predict the behavior of the molecule.
Table 1: Calculated Global Reactivity Descriptors for Disperse Orange 3 (DO3) and a Designed Derivative (Illustrative) Data derived from studies on DO3 derivatives designed for enhanced properties. worldscientific.com
| Descriptor | Symbol | Value (a.u.) for DO3 | Value (a.u.) for Derivative D19 | Description |
| HOMO Energy | EHOMO | -0.23 | -0.20 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -0.11 | -0.13 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | 0.12 | 0.07 | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. |
| Chemical Potential | µ | -0.17 | -0.16 | Describes the escaping tendency of electrons from an equilibrium system. |
| Global Hardness | η | 0.06 | 0.035 | Measures resistance to change in electron distribution. |
| Global Softness | S | 8.33 | 14.28 | The reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index | ω | 0.24 | 0.36 | Measures the electrophilic character of a molecule. |
Molecular Dynamics Simulations for Polymer-Dye Interactions and Dispersion Mechanisms
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This approach is exceptionally well-suited for investigating how the this compound monomer would behave when polymerized and how it interacts with its environment, such as a polymer matrix or a solvent.
For the parent chromophore, hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations have been used to study Disperse Orange 3 in a dimethyl sulfoxide (B87167) (DMSO) solvent. acs.org These simulations provide a detailed picture of the solvation structure and how intermolecular forces (like repulsion, attraction, and electrostatic interactions) influence the dye's conformation. acs.org
In the context of a polymer system, MD simulations can model the interactions between the poly(this compound) chains and a host polymer. Classical atomistic MD simulations are frequently employed to model the interaction of polyacrylamide-based polymers with various surfaces and molecules. mdpi.com These simulations can elucidate:
Adsorption Characteristics: How the polymer adsorbs onto surfaces, driven by electrostatic attractions between functional groups (like the amide and nitro groups) and the surface. mdpi.com
Conformational Changes: The folding and unfolding of polymer chains in different environments.
Interaction Energies: Quantifying the strength of binding between the dye-functionalized polymer and other materials. mdpi.com
To handle large-scale systems, coarse-grained (CG) force fields have been developed for polyacrylamide. rsc.org These simplified models group atoms into beads, allowing for simulations of larger systems over longer timescales, which is essential for studying the dispersion and aggregation of polymer chains. rsc.org Combining these approaches would allow for a multi-scale modeling of systems containing poly(this compound), from the detailed quantum behavior of the chromophore to the large-scale morphology of the polymer blend. Such simulations are critical for understanding how the dye is dispersed within a material, which directly impacts the final optical and mechanical properties of the product. tandfonline.com
Modeling of Spectroscopic Properties and Chromophore Behavior
Computational modeling is instrumental in predicting and interpreting the spectroscopic properties of dyes. For Disperse Orange 3 and its derivatives, theoretical calculations can accurately predict absorption spectra, providing insights into the relationship between molecular structure and color. dntb.gov.uaacs.org
Time-dependent density functional theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of azo dyes. ugent.beresearchgate.net Studies on DO3 have used TD-DFT in conjunction with polarizable embedding (PE) models to account for the influence of the solvent on the dye's spectroscopic properties. acs.org This approach successfully verified the character and solvatochromic shift of the lowest energy transitions responsible for the visible absorption spectrum of DO3. acs.org The calculations can distinguish between different types of electronic transitions, such as the n → π* and π → π* transitions that are characteristic of azo compounds. nih.gov
When the acrylamide group is attached to DO3 and subsequently polymerized, the chromophore's electronic environment changes, leading to shifts in its absorption spectrum. Theoretical modeling can predict these changes. For instance, the formation of dye aggregates can be studied computationally. Azo dye aggregates can form H-aggregates (face-to-face stacking), which typically cause a blue-shift in the spectrum, or J-aggregates (side-by-side arrangement), which cause a red-shift. acs.org Computational models can predict which type of aggregation is more favorable and what the resulting spectrum will look like. mdpi.com
Table 2: Theoretical vs. Experimental Absorption Maxima (λmax) for Azo Dyes (Illustrative Examples) Data derived from studies correlating theoretical and experimental values for novel azo dyes. dntb.gov.uaresearchgate.net
| Dye Compound | Experimental λmax (nm) | Theoretical λmax (nm) (TD-DFT) | Solvent/Matrix |
| Azo Dye 1 | 419 | 415 | Polyester (B1180765) Fabric |
| Azo Dye 2 | 412 | 409 | Polyester Fabric |
| Azo Dye 3 | 435 | 430 | Polyester Fabric |
These correlations demonstrate the predictive power of TD-DFT in designing dyes with specific colors. researchgate.net
Structure-Property Relationship Predictions for this compound Derivatives
A primary goal of computational chemistry in materials science is to establish clear structure-property relationships. By systematically modifying a molecule's structure in silico and calculating its properties, researchers can design new molecules with enhanced characteristics before undertaking costly and time-consuming synthesis. acs.orgmdpi.com
For Disperse Orange 3, computational studies have focused on designing derivatives with superior nonlinear optical (NLO) properties. worldscientific.com By using DFT calculations, researchers tailored the structure of DO3 by extending its π-conjugated system and adding various electron donor and acceptor groups. This in silico approach led to the design of nineteen new molecules, with some predicted to have a first-order hyperpolarizability (a measure of NLO activity) several thousand times greater than the parent DO3 molecule. worldscientific.com This remarkable enhancement was attributed to greater intramolecular charge transfer (ICT) in the designed donor-π-acceptor systems. worldscientific.com
Table 3: Predicted Nonlinear Optical Properties of Designed Disperse Orange 3 Derivatives Data derived from a computational study on tailoring DO3 for NLO applications. worldscientific.com
| Molecule | Polarizability (α₀) (a.u.) | Hyperpolarizability (β₀) (a.u.) | Description of Structural Change |
| DO3 (Reference) | 196.94 | 7113.25 | Parent Molecule |
| Derivative D1 | 240.21 | 10015.34 | Extended π-conjugation |
| Derivative D10 | 258.98 | 17823.55 | Added donor/acceptor groups |
| Derivative D19 | 338.49 | 42477.48 | Combined extended conjugation and strong donor/acceptor groups |
This type of predictive modeling is directly applicable to this compound. By treating the DO3-acrylamide monomer as a base structure, computational chemists can explore how different substituents on the aromatic rings or modifications to the polymerizable group would affect properties like color intensity (K/S values), light fastness, and thermal stability. nih.govacs.org Quantitative structure-property relationship (QSPR) studies often find strong correlations between calculated electronic properties (like HOMO/LUMO energies) and experimentally observed performance, providing a rational basis for the design of new, high-performance materials. ifatcc.org
Computational Approaches to Environmental Fate and Degradation Mechanisms
Understanding the environmental fate of dyes and polymers is crucial for assessing their long-term impact. Computational methods offer a way to investigate the degradation pathways of complex molecules like poly(this compound) at the molecular level. Degradation can occur at two main sites: the chromophore and the polymer backbone.
Chromophore Degradation: The azo bond (-N=N-) is often the most reactive site in azo dyes. researchgate.net A computational study on the degradation of Disperse Orange 3 proposed that the process can be initiated by radicals, such as the hydroperoxyl radical (•OOH). nih.gov Using DFT, the study modeled the interaction of the radical with the dye, finding that the reaction is thermodynamically favorable and leads to a decrease in the intensity of the dye's characteristic absorption bands, indicating color loss and degradation. nih.gov Such calculations can determine activation energies and reaction rate constants for various degradation pathways. nih.gov
Polymer Backbone Degradation: The polyacrylamide backbone is also susceptible to degradation. Computational studies using DFT have investigated how radicals, such as the hydroxyl radical (•OH), can induce the degradation of polyacrylamide chains. acs.orgnih.gov These studies show that the presence of a radical can significantly lower the energy barrier for C-C bond cleavage in the polymer main chain, leading to chain scission and a reduction in molecular weight. nih.gov The degradation can be initiated at different points along the chain, leading to the formation of smaller fragments and acrylamide monomers. nih.gov Molecular dynamics simulations have also been used to model the mechanical degradation of polyacrylamide, for instance, through shear forces generated by the collapse of nanobubbles in water. researchgate.net
For a hybrid system like poly(this compound), a comprehensive computational study would need to model both types of degradation. It would investigate the likelihood of radical attack on the azo group versus the polymer backbone and explore how the degradation of one component might influence the stability of the other. These computational insights are invaluable for predicting the persistence of such materials in the environment and for designing more environmentally benign alternatives. umn.edunih.gov
Advanced Materials Applications and Emerging Research Directions for Disperse Orange 3 Acrylamide Based Polymers
Development of Responsive Polymeric Materials
The incorporation of Disperse Orange 3 acrylamide (B121943) into polymer chains introduces a stimuli-responsive element, allowing for the creation of materials that can change their properties in response to external triggers. This responsiveness is primarily attributed to the inherent characteristics of the azo-acrylamide structure.
Mechanochromic and Thermochromic Polymers
While direct research into the mechanochromic and thermochromic properties of polymers based solely on Disperse Orange 3 acrylamide is an emerging field, the behavior of related azo- and acrylamide-containing polymers provides a strong indication of their potential.
Mechanochromic Polymers: Mechanochromic polymers exhibit changes in color in response to mechanical stress. This phenomenon in azo dye-containing polymers often involves the disruption of intermolecular aggregation of the chromophores or conformational changes in the polymer backbone that alter the electronic environment of the dye. For this compound-based polymers, it is hypothesized that mechanical force could alter the aggregation state of the Disperse Orange 3 moieties, leading to a visible color change. This could be particularly effective in elastomeric networks where significant deformation can occur.
Thermochromic Polymers: Thermochromism, or the change of color with temperature, in polymers containing N-substituted acrylamides is a well-documented phenomenon. kpi.ua Copolymers of N-substituted acrylamides can be designed to exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition. kpi.ua When functionalized with an azo dye like Disperse Orange 3, changes in temperature can alter the hydration state and conformation of the polymer chains, which in turn affects the aggregation and electronic absorption of the embedded chromophores, leading to a color change. The phase transition temperatures of such copolymers can be tuned by adjusting the hydrophilicity and hydrophobicity of the comonomers. kpi.ua
Future research in this area would involve the synthesis of copolymers of this compound with various N-substituted acrylamides to study the effect of comonomer composition on the mechanochromic and thermochromic behavior.
Humidity-Sensitive Materials
The acrylamide group in this compound provides a hydrophilic component, suggesting the potential for creating humidity-sensitive materials. Hydrogels based on acrylamide and its derivatives are known for their ability to absorb water, and this swelling behavior can be harnessed for sensing applications. ijpcbs.com
Polymers containing this compound could be designed as humidity sensors where the absorption of water molecules by the polymer matrix would alter the distance between the chromophores, leading to a change in the material's optical properties, such as its absorbance or fluorescence. The extent of this change could be correlated to the ambient humidity level. Research into poly(N,N-dimethylacrylamide)-based block copolymers has shown that the macromolecular architecture can significantly influence the optical and humidity-sensing properties of thin films. researchgate.net
| Mechanism | Description | Expected Optical Change |
|---|---|---|
| Swelling-Induced Chromophore Separation | Absorption of water causes the polymer matrix to swell, increasing the distance between this compound units. | Shift in the absorption spectrum (hypsochromic or hypochromic effect). |
| Change in Refractive Index | The incorporation of water into the polymer matrix alters its refractive index. | Change in reflectance or interference color in thin films. |
| Solvatochromism | The polarity of the microenvironment around the dye changes with water absorption, affecting its electronic transitions. | Shift in the absorption or emission wavelength. |
Optoelectronic and Non-Linear Optical (NLO) Polymer Systems
One of the most explored areas for Disperse Orange 3-functionalized polymers is in optoelectronics and non-linear optics. The "push-pull" nature of the Disperse Orange 3 molecule, with its electron-donating amino group and electron-withdrawing nitro group connected by a conjugated π-system, gives rise to significant second- and third-order NLO properties.
Disperse Orange 3 and its derivatives are recognized as valuable NLO materials. scientificlabs.co.uk When incorporated into a polymer matrix, these chromophores can be aligned through a process called poling, where an external electric field is applied at an elevated temperature. This alignment is then frozen in by cooling the material, resulting in a non-centrosymmetric structure that exhibits second-order NLO effects, such as second-harmonic generation (SHG).
Research has shown that polymers functionalized with Disperse Orange 3 exhibit good third-order NLO properties. grossard.fracs.org In one study, a polymer with Disperse Orange 3 incorporated into the main chain via imide linkages demonstrated a high refractive nonlinearity and minimal two-photon absorption. grossard.fracs.org The stability of the NLO response is a critical factor, and covalent incorporation of the dye into the polymer backbone, as in poly(Disperse Orange 3 methacrylamide), is a key strategy to prevent chromophore relaxation and maintain the poled order.
| Material | NLO Property | Key Findings | Reference |
|---|---|---|---|
| Polymer with Disperse Orange 3 in the main chain | Third-order nonlinearity | High refractive nonlinearity and almost no two-photon absorption. Higher response than the parent dye. | grossard.fracs.org |
| Disperse Orange 25 in PMMA-MA | Third-order nonlinearity | Exhibited saturation absorption at lower input irradiance and reverse saturation absorption at higher input irradiance. | researchgate.net |
| Orange G dye in polymer film | Third-order nonlinearity | Showed large values for nonlinear optical coefficients (β, n₂, and χ⁽³⁾). | sciencepublishinggroup.com |
Advanced Polymeric Matrices for Dye Integration and Stability
The performance and longevity of devices based on this compound polymers are critically dependent on the stability of the dye within the polymeric matrix. The covalent bonding of the dye to the polymer backbone through the acrylamide group offers significant advantages over simply dispersing the dye in a polymer host. This approach prevents phase separation, sublimation, and reorientation of the chromophores, leading to more stable and durable materials.
Exploration of this compound in Sensor Technologies
The unique optical properties of this compound make it a promising candidate for use in chemical and optical sensors. The absorption and fluorescence of the dye can be sensitive to the local chemical environment, allowing for the detection of various analytes.
Polymers functionalized with Disperse Orange 3 can be used in optical sensors. scientificlabs.co.uk For example, the interaction of an analyte with the polymer matrix could induce a change in the polarity around the dye, leading to a solvatochromic shift that can be detected spectroscopically. Furthermore, the azo group itself can be a site for chemical recognition.
While specific sensors based on this compound are still an area of active research, the principles have been demonstrated with related systems. For instance, azo-dye-functionalized membranes have been used for the removal and potential sensing of textile dyes and nitrate (B79036) ions from water. nih.govresearchgate.net The development of acrylamide-based biosensors for various targets also highlights the potential of the acrylamide moiety in sensor design. ripublication.comresearchgate.net Future work could focus on creating selective binding sites within the polymer matrix to develop sensors for specific environmental pollutants, metal ions, or biologically relevant molecules.
Q & A
Q. How is Disperse Orange 3 acrylamide synthesized, and what are its critical structural features?
this compound (C15H12N4O3) is synthesized via azo coupling between p-nitrobenzenediazonium chloride and acrylamide-functionalized aniline derivatives. The azo (-N=N-) group and acrylamide moiety are critical for its chromophoric properties and polymer compatibility. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to validate the azo linkage and acrylamide substitution .
Q. What analytical methods are recommended for characterizing this compound purity and stability?
High-performance liquid chromatography (HPLC) with UV detection at 443 nm (λmax) is optimal for assessing purity, given its molar extinction coefficient of 1.35 × 10^4 M^-1 cm^-1. Stability studies should include thermal gravimetric analysis (TGA) to monitor decomposition above 200°C and photostability assessments under UV light. For aqueous solutions, buffer compatibility (e.g., phosphate or Tris buffers) must be verified to avoid aggregation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent dermal/ocular exposure. Avoid inhalation of dust by working in fume hoods. Waste disposal must comply with hazardous chemical guidelines due to its classification as a skin irritant (GHS Category 2) and potential environmental toxicity (WGK 3). Emergency procedures include rinsing exposed skin with soap/water and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can spectral properties of this compound be optimized for fluorescence imaging applications?
At 10^-4 M concentration in ethanol, this compound exhibits a Stokes shift of 89 nm (Δν = 3776 cm^-1), making it suitable for fluorescence microscopy. Quenching phenomena observed at higher concentrations (>40 µM) require dilution or use of anti-fading agents (e.g., DABCO). Excitation at λex = 440 nm with emission filters for 532 nm is recommended. Validate signal-to-noise ratios in biological matrices (e.g., cell membranes) using confocal microscopy .
Q. What experimental strategies resolve contradictions in fluorescence quenching data for this compound?
Discrepancies in quenching may arise from solvent polarity, aggregation, or interactions with biomolecules. Address this by:
Q. How can this compound be integrated into polymer matrices for photophysical studies?
Incorporate the dye into acrylamide gels (e.g., 5-15% crosslinking) via radical polymerization. Optimize loading (0.1-1 wt%) to avoid self-aggregation. Characterize refractive index modulation using Z-scan techniques or second-harmonic generation (SHG) for nonlinear optical applications. For textile compatibility (polyester/nylon), assess dye fixation rates under thermal or acidic conditions .
Q. What methodologies ensure reproducibility in sample preparation for spectroscopic studies?
- Solution preparation : Dissolve in ethanol or DMSO (stock solution ≤10 mM), then dilute in target solvents (e.g., PBS for biological assays). Filter through 0.22 µm membranes to remove particulates.
- Concentration calibration : Use Beer-Lambert law with εmax = 1.35 × 10^4 M^-1 cm^-1 at 443 nm.
- Staining protocols : For gel electrophoresis, fix with 10% acetic acid and destain in methanol/water to reduce background noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
